molecular formula C10H13Cl2N3S B6301073 (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride CAS No. 2097068-46-5

(4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride

Cat. No.: B6301073
CAS No.: 2097068-46-5
M. Wt: 278.20 g/mol
InChI Key: UEVHYWJJFDMYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride is a chemical compound that features a thiazole ring substituted with an aminomethyl group and a phenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the thiazole ring.

    Attachment of the Phenylamine Moiety: The phenylamine group can be attached via a nucleophilic aromatic substitution reaction, where the thiazole ring reacts with a halogenated benzene derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the nitro groups (if present) to amines.

    Substitution: The phenylamine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (4-Aminomethyl-thiazol-2-yl)-phenol
  • (4-Aminomethyl-thiazol-2-yl)-benzylamine
  • (4-Aminomethyl-thiazol-2-yl)-aniline

Comparison: (4-Aminomethyl-thiazol-2-yl)-phenyl-amine dihydrochloride is unique due to the presence of both the aminomethyl group and the phenylamine moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in substitution reactions and greater potential for biological activity due to the combined effects of its functional groups.

Properties

IUPAC Name

4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S.2ClH/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8;;/h1-5,7H,6,11H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVHYWJJFDMYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.